molecular formula C11H14O2 B2719057 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol CAS No. 1522399-07-0

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol

Cat. No.: B2719057
CAS No.: 1522399-07-0
M. Wt: 178.231
InChI Key: MMNANHMMUCAIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol is a chemical compound that belongs to the class of isochromenes. This compound is characterized by its unique structure, which includes a dihydroisochromene ring attached to an ethanol group. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenolic compound with an aldehyde, followed by reduction and cyclization to form the dihydroisochromene ring. The ethanol group is then introduced through a subsequent reaction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalytic hydrogenation and other techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted isochromenes .

Scientific Research Applications

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its neuroprotective effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydro-1H-isochromen-1-yl)ethylamine: Another isochromene derivative with similar biological activities.

    2-(3,4-Dihydro-1H-isochromen-6-yl)ethanamine: Exhibits anti-inflammatory and neuroprotective effects.

Uniqueness

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-6-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNANHMMUCAIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.